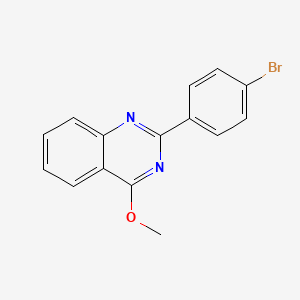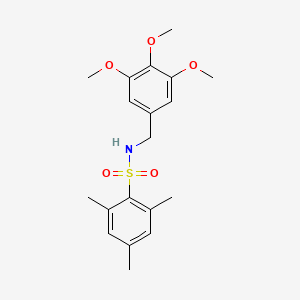
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea, also known as MNPT, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. MNPT is a thiourea derivative that has shown potential in various applications, including as a corrosion inhibitor and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea is not fully understood. However, studies have shown that this compound works by inhibiting various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
This compound has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to have antitumor properties, which make it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments. It is easy to synthesize, and the yield is typically high. This compound is also stable under various conditions, which makes it easy to handle and store. This compound has also been shown to have low toxicity, which makes it safe for use in lab experiments.
However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to use in aqueous solutions. This compound also has low bioavailability, which makes it difficult to use in vivo experiments.
Orientations Futures
There are several future directions for the study of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea. One potential direction is the development of new corrosion inhibitors based on this compound. Another potential direction is the development of new therapeutic agents based on this compound. This compound has shown potential for the treatment of various diseases, and further studies are needed to fully understand its therapeutic potential.
Another potential direction is the study of the mechanism of action of this compound. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its unique properties. This compound has shown potential in various applications, including as a corrosion inhibitor and as a therapeutic agent. This compound works by inhibiting various enzymes and proteins in the body and has been shown to have anti-inflammatory, antioxidant, antibacterial, and antifungal properties. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea can be synthesized through a simple and efficient method. The synthesis involves the reaction of 1-methyl-1H-pyrazol-3-amine with 3-nitrophenyl isothiocyanate. The reaction takes place in anhydrous ethanol under reflux conditions, and the product is obtained through filtration and recrystallization. The yield of this compound is typically high, and the purity can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is as a corrosion inhibitor. This compound has shown excellent inhibition efficiency against various metals, including steel, copper, and aluminum. This compound works by forming a protective layer on the metal surface, which prevents further corrosion.
This compound has also shown potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis, cancer, and diabetes. This compound has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-15-6-5-10(14-15)13-11(19)12-8-3-2-4-9(7-8)16(17)18/h2-7H,1H3,(H2,12,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILTUNMHDIOTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)

![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)
amino]phenol](/img/structure/B5707073.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)